Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[(1-chloropropylidene)amino]oxy}carbonyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-chloropropylideneamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[(1-chloropropylidene)amino]oxy}carbonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[({[(1-chloropropylidene)amino]oxy}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[({[(1-chloropropylidene)amino]oxy}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(1-naphthylamino)carbonyl]amino]benzoate: Similar in structure but contains a naphthyl group instead of a chloropropylidene group.
Ethyl 4-[(1-chloroethylidene)amino]oxy]carbonyl]amino]benzoate: Similar but with a different alkylidene group.
Uniqueness
Ethyl 4-[({[(1-chloropropylidene)amino]oxy}carbonyl)amino]benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H15ClN2O4 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
ethyl 4-[(1-chloropropylideneamino)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-11(14)16-20-13(18)15-10-7-5-9(6-8-10)12(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
RRKPDTLSYBKQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=C(C=C1)C(=O)OCC)Cl |
Origin of Product |
United States |
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